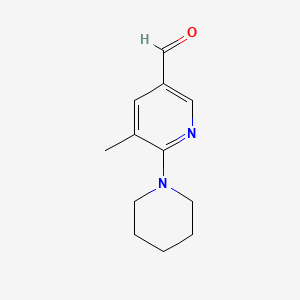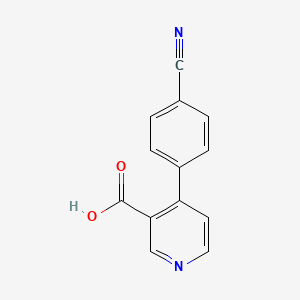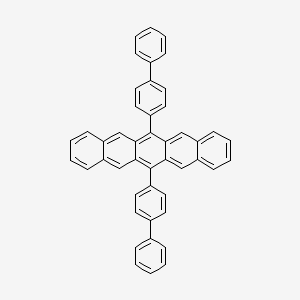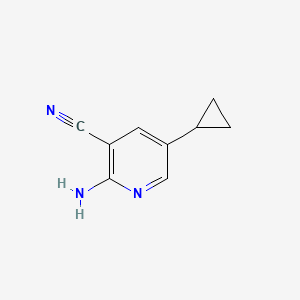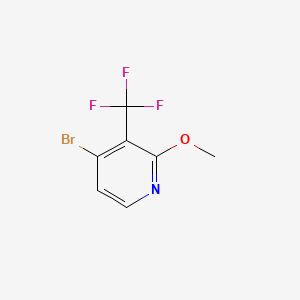
4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The linear formula for 4-Bromo-2-(trifluoromethyl)pyridine is C6H3BrF3N .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The density of 2-Methoxy-3-(trifluoromethyl)pyridine is 1.297 g/mL at 25 °C . The storage temperature should be under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Anticorrosive Materials
4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, as part of the quinoline derivatives family, exhibits substantial effectiveness as an anticorrosive material. Quinoline derivatives, containing polar substituents such as methoxy (–OMe), show remarkable capability to adsorb and form stable chelating complexes with metallic surfaces, offering protection against corrosion through coordination bonding. This application is crucial in preventing metallic corrosion, significantly impacting various industries by enhancing the longevity and reliability of metallic structures and components (Verma, Quraishi, & Ebenso, 2020).
Synthesis of Pyranopyrimidine Scaffolds
The compound is instrumental in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The versatility of pyranopyrimidine scaffolds has seen a wide range of applicability, underscoring the importance of hybrid catalysts in their synthesis. These catalysts include organocatalysts, metal catalysts, and green solvents, showcasing the compound's role in enhancing synthetic pathways for developing lead molecules in pharmaceutical research (Parmar, Vala, & Patel, 2023).
Coordination Chemistry and Complex Formation
4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine derivatives contribute significantly to coordination chemistry. They are involved in the formation of complex metal complexes exhibiting diverse structures and properties, such as macrocycles, helices, and repeated rhomboids. The structural diversity and guest inclusion properties of these complexes highlight the compound's utility in developing materials with novel functionalities for various applications, including catalysis and material science (Horikoshi & Mochida, 2006).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
将来の方向性
特性
IUPAC Name |
4-bromo-2-methoxy-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-6-5(7(9,10)11)4(8)2-3-12-6/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDGJXAUBAXREY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B582185.png)
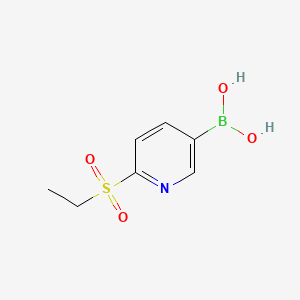

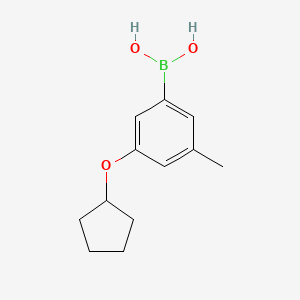
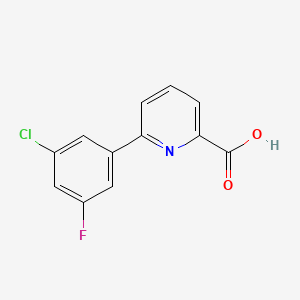
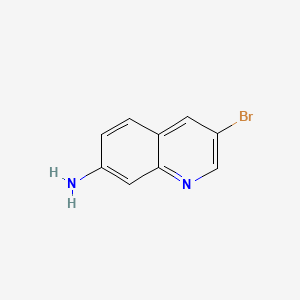
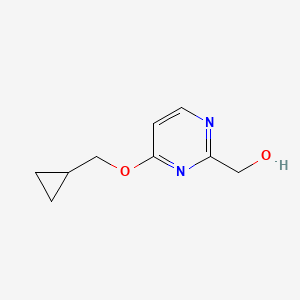
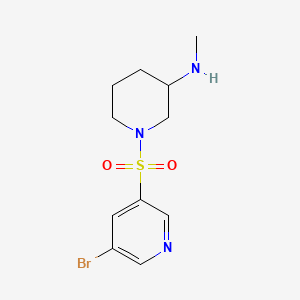
![1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B582202.png)
